

# A Comparative Guide to Phrixotoxin-3 and Tetrodotoxin for Blocking Nav Channels

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## Compound of Interest

Compound Name: *Phrixotoxin-3*

Cat. No.: *B1573953*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of **Phrixotoxin-3** and Tetrodotoxin (TTX), two potent neurotoxins widely used in research to block voltage-gated sodium (Nav) channels. Understanding their distinct mechanisms of action, subtype selectivities, and experimental considerations is crucial for their effective application in neuroscience research and drug discovery.

## At a Glance: Phrixotoxin-3 vs. Tetrodotoxin

Feature	Phrixotoxin-3	Tetrodotoxin
Type of Toxin	Peptide Toxin (from Tarantula Venom)	Small Molecule Neurotoxin
Binding Site	Voltage Sensor Domain (Domain II)	Outer Pore (P-loop) - Site 1
Mechanism	Gating modifier; traps the voltage sensor	Pore blocker; physically occludes the ion pathway
Primary Selectivity	Highly potent on Nav1.2	Broadly potent on TTX-sensitive (TTX-s) subtypes
Reversibility	Generally reversible	Reversible
Common Applications	Studying the role of specific Nav subtypes (esp. Nav1.2) in neuronal function	General inhibition of neuronal activity, distinguishing between TTX-s and TTX-resistant (TTX-r) channels

## Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC<sub>50</sub>) values presented below have been compiled from various electrophysiological studies. These values highlight the distinct subtype selectivity profiles of **Phrixotoxin-3** and Tetrodotoxin.

Nav Channel Subtype	Phrixotoxin-3 IC50 (nM)	Tetrodotoxin IC50 (nM)	Subtype Sensitivity to TTX
Nav1.1	610[1]	4.1[2]	TTX-sensitive
Nav1.2	0.6[3][4]	14[2]	TTX-sensitive
Nav1.3	42[3]	5.3[2]	TTX-sensitive
Nav1.4	288[1]	7.6[2]	TTX-sensitive
Nav1.5	72[3]	>1000[2]	TTX-resistant
Nav1.6	~100[5]	2.3[2]	TTX-sensitive
Nav1.7	25[1]	36[2]	TTX-sensitive
Nav1.8	-	>1000	TTX-resistant
Nav1.9	-	>1000	TTX-resistant

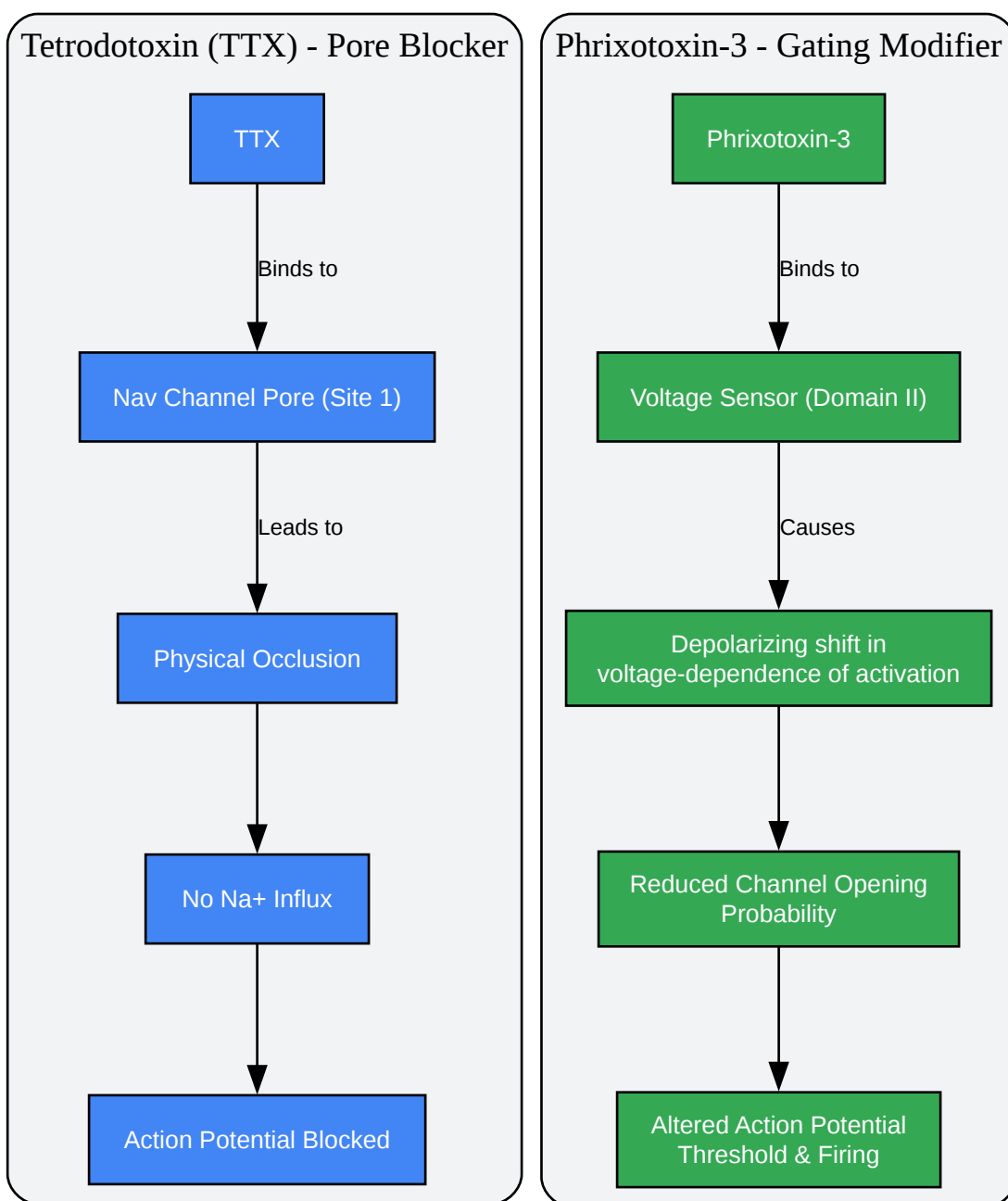
Note: IC50 values can vary depending on the experimental conditions, such as the expression system and specific electrophysiological protocol used.

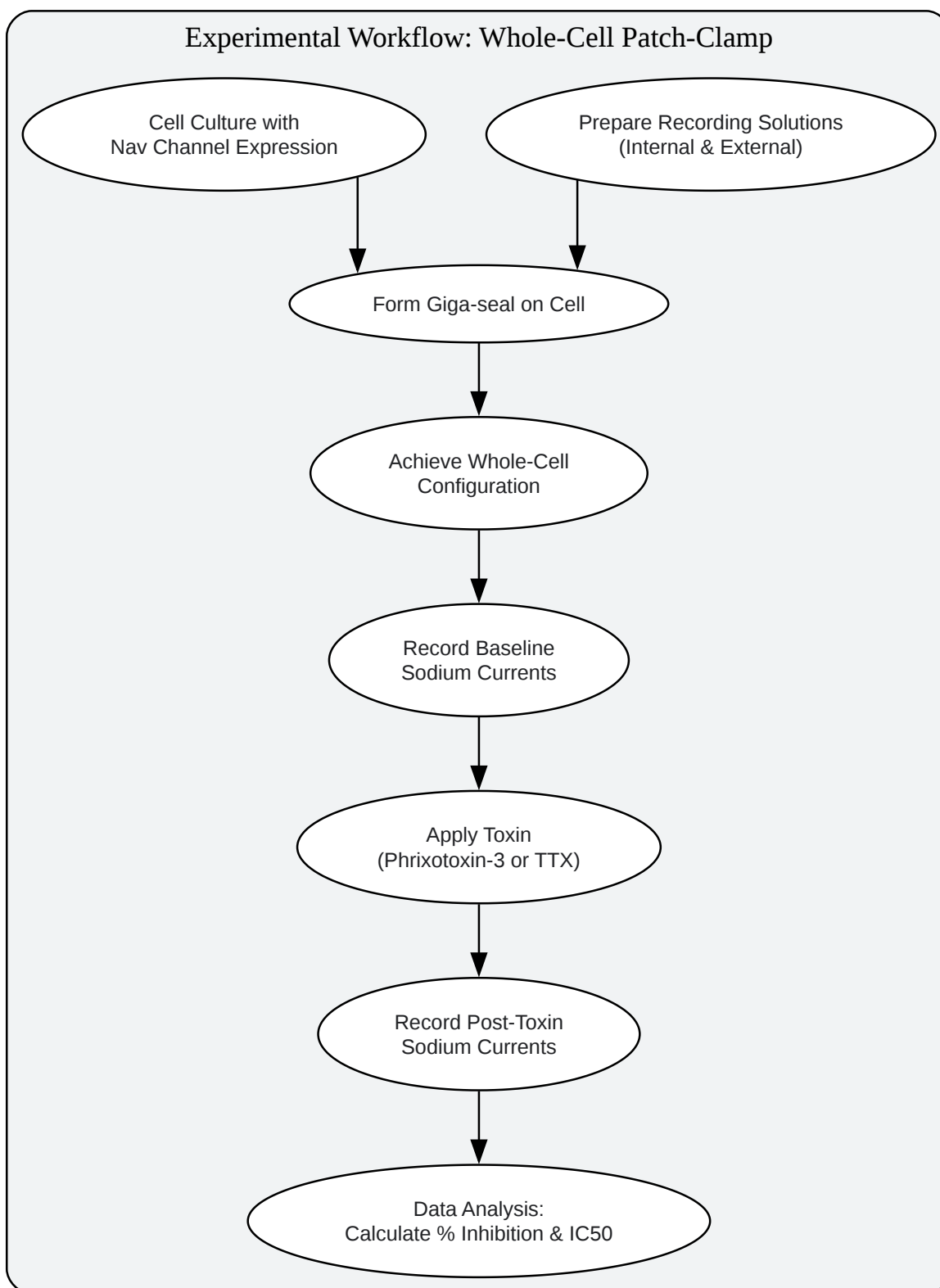
## Mechanism of Action

While both toxins block Nav channels, their mechanisms are fundamentally different.

Tetrodotoxin acts as a classic pore blocker. It binds to neurotoxin receptor site 1 in the outer vestibule of the channel, physically occluding the pore and preventing the influx of sodium ions. [6][7][8][9] This directly inhibits the generation and propagation of action potentials in neurons and other excitable cells.[7]

**Phrixotoxin-3**, on the other hand, is a gating modifier. It interacts with the voltage sensor in domain II of the Nav channel.[4] This interaction doesn't physically block the pore but rather shifts the voltage-dependence of channel activation to more depolarized potentials, making it more difficult for the channel to open in response to changes in membrane potential.[1][4][5]





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